Tyrosinase-IN-2

Vue d'ensemble

Description

Tyrosinase-IN-2 est un inhibiteur puissant de l'enzyme tyrosinase, qui est responsable de la production de mélanine dans divers organismes. La tyrosinase est une enzyme contenant du cuivre qui catalyse l'oxydation des phénols, tels que la tyrosine, pour produire de la mélanine et d'autres pigments.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de Tyrosinase-IN-2 implique généralement une synthèse organique en plusieurs étapes. Le processus commence par la préparation de la structure principale, suivie de l'introduction de groupes fonctionnels qui renforcent son activité inhibitrice. Les voies de synthèse courantes comprennent :

Étape 1 : Formation de la structure principale par une réaction de condensation.

Étape 2 : Introduction de groupes hydroxyle via des réactions d'hydroxylation.

Étape 3 : Modifications finales pour améliorer la spécificité et la puissance, impliquant souvent des réactions d'acylation ou d'alkylation.

Méthodes de production industrielle : La production industrielle de this compound implique l'optimisation de la voie de synthèse pour une production à grande échelle. Cela comprend :

Optimisation des conditions réactionnelles : Température, pH et choix du solvant pour maximiser le rendement et la pureté.

Processus de purification : Techniques telles que la cristallisation, la distillation et la chromatographie pour assurer une haute pureté du produit final

Analyse Des Réactions Chimiques

Types de réactions : Tyrosinase-IN-2 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones, qui sont des intermédiaires réactifs.

Réduction : Les réactions de réduction peuvent convertir les quinones en phénols.

Substitution : Les groupes fonctionnels du composé peuvent être substitués pour modifier son activité et sa spécificité.

Réactifs et conditions courantes :

Oxydation : Implique généralement de l'oxygène moléculaire ou du peroxyde d'hydrogène comme agents oxydants.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle sont utilisés dans des conditions basiques ou acides.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent diverses quinones et phénols substitués, qui peuvent réagir davantage pour former des structures complexes .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition enzymatique et les mécanismes réactionnels.

Biologie : Enquêté pour son rôle dans la régulation de la production de mélanine et ses effets potentiels sur les processus cellulaires.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement des troubles de l'hyperpigmentation, tels que le mélasma et les taches de vieillesse.

Industrie : Appliqué dans l'industrie cosmétique pour les produits éclaircissants pour la peau et dans l'industrie alimentaire pour prévenir le brunissement des fruits et légumes .

5. Mécanisme d'action

This compound exerce ses effets en se liant au site actif de l'enzyme tyrosinase, inhibant ainsi son activité. Le composé interagit avec les ions cuivre du site actif de l'enzyme, empêchant l'oxydation de la tyrosine en mélanine. Cette inhibition se produit par plusieurs voies :

Liaison directe : Le composé se lie directement aux ions cuivre, bloquant l'accès du substrat.

Modulation allostérique : Le composé induit des changements conformationnels dans l'enzyme, réduisant son activité.

Régulation de l'expression génique : Le composé peut également affecter l'expression des gènes impliqués dans la synthèse de la mélanine, réduisant ainsi davantage la production de mélanine .

Applications De Recherche Scientifique

Tyrosinase-IN-2 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: Investigated for its role in regulating melanin production and its potential effects on cellular processes.

Medicine: Explored for its therapeutic potential in treating hyperpigmentation disorders, such as melasma and age spots.

Industry: Applied in the cosmetic industry for skin-whitening products and in the food industry to prevent browning of fruits and vegetables .

Mécanisme D'action

Tyrosinase-IN-2 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of tyrosine to melanin. This inhibition occurs through several pathways:

Direct binding: The compound directly binds to the copper ions, blocking substrate access.

Allosteric modulation: The compound induces conformational changes in the enzyme, reducing its activity.

Gene expression regulation: The compound may also affect the expression of genes involved in melanin synthesis, further reducing melanin production .

Comparaison Avec Des Composés Similaires

Tyrosinase-IN-2 est comparé à d'autres inhibiteurs de la tyrosinase, tels que l'acide kojique, l'arbutine et l'hydroquinone :

Acide kojique : Un inhibiteur naturel avec une puissance modérée mais un potentiel d'irritation cutanée.

Arbutine : Un dérivé de l'hydroquinone glycosylé avec un bon profil de sécurité mais une puissance inférieure.

Hydroquinone : Un inhibiteur très puissant mais associé à des effets secondaires importants et à des restrictions réglementaires.

Unicité de this compound :

Puissance accrue : this compound présente une activité inhibitrice plus élevée que de nombreux inhibiteurs naturels.

Meilleur profil de sécurité : Il a moins d'effets secondaires que l'hydroquinone, ce qui en fait une alternative plus sûre pour une utilisation à long terme.

Polyvalence : Sa nature synthétique permet des modifications pour améliorer la spécificité et réduire les effets secondaires

Propriétés

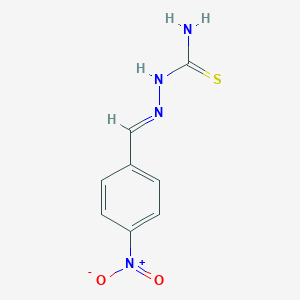

IUPAC Name |

[(4-nitrophenyl)methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c9-8(15)11-10-5-6-1-3-7(4-2-6)12(13)14/h1-5H,(H3,9,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDCBIHJEGDMDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=S)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001222203 | |

| Record name | 2-[(4-Nitrophenyl)methylene]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-48-4 | |

| Record name | 2-[(4-Nitrophenyl)methylene]hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Nitrophenyl)methylene]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B181866.png)

![3-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B181881.png)

![4-amino-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B181885.png)

![6H-Indolo[2,3-b]quinoxaline](/img/structure/B181886.png)